3-Bromophenylacetic acid
Overview
Description
3-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as a biochemical reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenylacetic acid can be synthesized through several methods. One common method involves the bromination of phenylacetic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5CH2COOH} + \text{Br2} \rightarrow \text{BrC6H4CH2COOH} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with potassium permanganate (KMnO4) can yield 3-bromobenzaldehyde.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form 3-bromophenylethanol.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium hydroxide (NaOH) can replace the bromine with a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed:
Oxidation: 3-Bromobenzaldehyde
Reduction: 3-Bromophenylethanol
Substitution: 3-Hydroxyphenylacetic acid
Scientific Research Applications
3-Bromophenylacetic acid is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals and agrochemicals.
Biology: It is employed as a biochemical reagent in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on this compound includes its potential use in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromophenylacetic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its carboxylic acid group allows it to form hydrogen bonds and interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
4-Bromophenylacetic acid: Bromine is substituted at the fourth position, which can lead to different reactivity and applications.
2-Bromophenylacetic acid: Bromine is substituted at the second position, affecting its chemical properties and reactivity.
Uniqueness of 3-Bromophenylacetic Acid: The bromine substitution at the third position of the benzene ring in this compound provides unique reactivity patterns, making it a valuable intermediate in organic synthesis. Its specific position allows for selective reactions that are not possible with other isomers.
Properties
IUPAC Name |
2-(3-bromophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNNBXCGXUOREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075152 | |
Record name | 3-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-67-7 | |
Record name | 3-Bromophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromophenylacetic acid in the synthesis of the sialyl LewisX mimetic?
A1: this compound serves as the foundational structure upon which the researchers build the sialyl LewisX mimetic. [] It undergoes a series of chemical transformations, ultimately leading to the desired 3-[2-(α-D-mannopyranosyloxy)phenyl]phenylacetic acid structure, which mimics sialyl LewisX. This mimetic is then conjugated with DTPA for potential use in medical imaging.
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